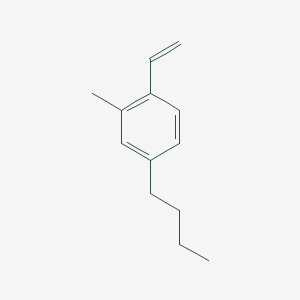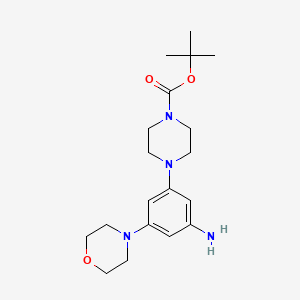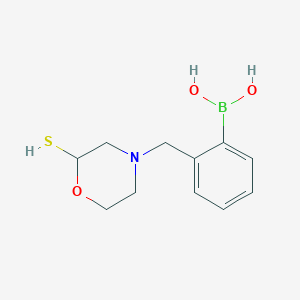
(2-(Thiomorpholinomethyl)phenyl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Thiomorpholinomethyl)phenyl)boronic acid is a versatile chemical compound with the molecular formula C11H16BNO2S and a molecular weight of 237.13 g/mol . This compound is known for its unique structure, which includes a boronic acid moiety, a phenyl ring, and a thiomorpholine group. It has various applications in scientific research, particularly in organic synthesis, medicinal chemistry, and molecular sensing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiomorpholinomethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of (2-(Thiomorpholinomethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Thiomorpholinomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The thiomorpholine group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions include boronic esters, cyclohexyl derivatives, and various substituted thiomorpholine derivatives .
Wissenschaftliche Forschungsanwendungen
(2-(Thiomorpholinomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Thiomorpholinomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diols. This property is crucial for its applications in molecular sensing and protein-protein interaction studies. The boronic acid moiety interacts with the cis-diol groups, forming a cyclic boronate ester, which can be reversed under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the thiomorpholine group, making it less versatile in certain applications.
(4-Morpholinomethyl)phenylboronic acid: Contains a morpholine group instead of a thiomorpholine group, which may affect its reactivity and binding properties.
(2-(Piperidin-1-ylmethyl)phenyl)boronic acid: Contains a piperidine group, offering different steric and electronic properties.
Uniqueness
(2-(Thiomorpholinomethyl)phenyl)boronic acid is unique due to the presence of the thiomorpholine group, which enhances its ability to form hydrogen bonds and interact with various biological targets. This makes it particularly valuable in medicinal chemistry and molecular sensing applications.
Eigenschaften
Molekularformel |
C11H16BNO3S |
|---|---|
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
[2-[(2-sulfanylmorpholin-4-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3S/c14-12(15)10-4-2-1-3-9(10)7-13-5-6-16-11(17)8-13/h1-4,11,14-15,17H,5-8H2 |
InChI-Schlüssel |
XUIZUYSAVLZFQR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1CN2CCOC(C2)S)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
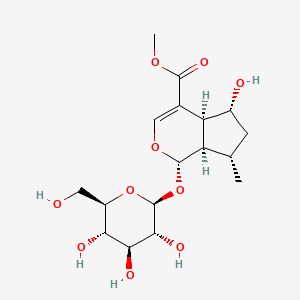
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)

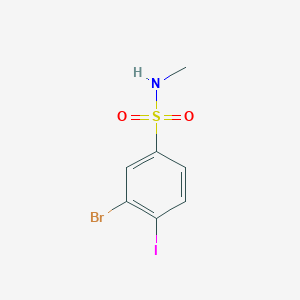
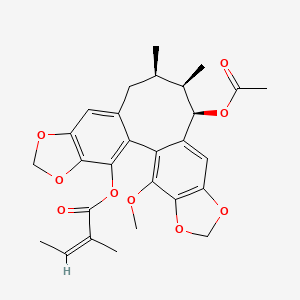
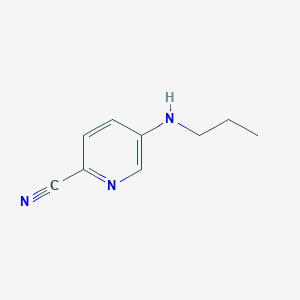
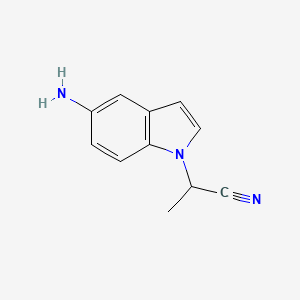
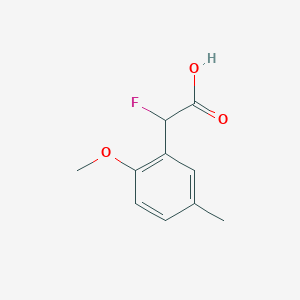

![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
